(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride
Overview
Description
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride is a chemical compound with the following properties:
- Chemical Formula : C18H21N3O2S
- Molecular Weight : 343.451 g/mol
- CAS Number : 117977-21-6
Synthesis Analysis
The synthesis of this compound involves a process starting from 2,3-lutidine . Researchers have studied the synthesis and achieved high optical purity (enantiomeric excess value of 99%) using chiral high-performance liquid chromatography (HPLC) 1.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a pyridine moiety attached. The specific arrangement of atoms and functional groups determines its properties and interactions.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (light, temperature, humidity).
Safety And Hazards
As with any chemical compound, safety precautions are crucial. Consult safety data sheets (SDS) for handling, storage, and disposal guidelines. Potential hazards may include skin or eye irritation, inhalation risks, and environmental impact.
Future Directions
Research avenues for this compound could include:
- Biological Activity : Investigate its potential as a drug candidate (e.g., proton pump inhibitor).
- Derivatives : Explore modifications to enhance specific properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Remember that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications.
properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.3ClH/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12;;;/h2-8,15H,9-10H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHVBRBMKUBLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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